molecular formula C17H12Cl2N2O B5127271 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide

Cat. No. B5127271
M. Wt: 331.2 g/mol
InChI Key: BXDMBGMQGSIXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide, also known as DMQB, is a synthetic compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological effects.

Scientific Research Applications

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for neurological disorders.

Mechanism of Action

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has been shown to inhibit viral replication by blocking the activity of viral enzymes.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it has been extensively studied and its biological effects are well-characterized. However, there are also limitations to its use in lab experiments. 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide. One area of research is the development of 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide-based fluorescent probes for imaging cellular structures. Another area of research is the development of 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide-based therapeutics for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide and to identify potential side effects and toxicity. Overall, 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide is a promising compound for scientific research with potential applications in cancer treatment, inflammation, and viral infections.

Synthesis Methods

2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-methyl-6-quinolinecarboxylic acid with thionyl chloride and subsequent reaction with 2,5-dichlorobenzoyl chloride. The final product is obtained through purification and recrystallization. The synthesis of 2,5-dichloro-N-(2-methyl-6-quinolinyl)benzamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

2,5-dichloro-N-(2-methylquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-9-12(18)4-6-15(14)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMBGMQGSIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-methylquinolin-6-yl)benzamide

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